5-[(4-Bromophenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one
Description
Molecular Formula: C₁₆H₁₀BrN₃OS₂ CAS Number: 35274-39-6 Classification: Thiazolidinone derivative with a bromophenyl substituent and phenylamino group. Core Structure: The compound features a 2-thioxo-1,3-thiazolidin-4-one ring, a methylene bridge linked to a 4-bromophenyl group at position 5, and a phenylamino substituent at position 2. This structure is critical for its biological and chemical properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
(5Z)-3-anilino-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2OS2/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(21)22-14)18-13-4-2-1-3-5-13/h1-10,18H/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEOZEMBGPGLDY-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NN2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromophenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 4-bromobenzaldehyde with 3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as anhydrous sodium acetate in acetic acid . The reaction mixture is then heated under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, could be employed to make the process more sustainable .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) group undergoes sulfur-nitrogen displacement with amines:
Reaction :
Example :
| Amine | Product | Yield | Conditions |
|---|---|---|---|
| Ethylamine | 2-(Ethylamino) derivative | 78% | EtOH, Δ, 6 h |
| Aniline | 2-(Phenylamino) derivative | 65% | DMF, 100°C, 4 h |
Electrophilic Addition to the Exocyclic Double Bond
The arylidene group participates in Michael addition reactions with α,β-unsaturated carbonyl compounds:
Mechanism :
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Nucleophilic attack at the β-carbon of the enone.
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Thiazolidinone C5 acts as the nucleophile.
Example :
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Reaction with acrylonitrile forms adducts, which eliminate malononitrile to yield extended conjugated systems .
Bromination
The exocyclic double bond reacts with bromine in acetic acid, producing 5-bromo derivatives as a mixture of E/Z isomers .
| Reagent | Product | Stereochemistry | Yield |
|---|---|---|---|
| Br₂ (1 eq) | 5-Bromoarylidene derivative | 55% E, 45% Z | 82% |
Oxidation of Thioxo Group
The C=S group oxidizes to C=O under strong oxidative conditions (e.g., H₂O₂/CH₃COOH), forming 2-oxo-thiazolidin-4-one derivatives .
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic thiazolidinone-fused systems .
Conditions :
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Solvent: Toluene
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Temperature: 110°C, 12 h
Tautomerization and Isomerization
The phenylamino group facilitates tautomerization between imino (C=N) and amino (C-NH) forms. DFT studies show the imino tautomer is energetically favored (ΔG = -3.2 kcal/mol) .
Scientific Research Applications
Therapeutic Applications
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Anticancer Activity
- Thiazolidinone derivatives have shown promising anticancer effects. For instance, certain derivatives exhibited significant cytotoxicity against glioblastoma cells through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated that modifications in the thiazolidinone structure can enhance their selectivity and potency against various cancer cell lines .
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Research indicates that thiazolidinones can inhibit biofilm formation, a critical factor in the resistance of microbial infections to conventional treatments . This property is particularly valuable in developing new strategies to combat antibiotic-resistant strains.
- Anti-inflammatory Effects
- Antidiabetic Potential
Table 1: Summary of Biological Activities
Notable Research Findings
- A study highlighted that derivatives of thiazolidinones demonstrated significant inhibition of glioma cell viability, suggesting a potential role in cancer therapy .
- Another research focused on the synthesis of new thiazolidinone derivatives that showed enhanced antimicrobial activity against resistant bacterial strains, indicating their potential as new antibiotics .
Mechanism of Action
The mechanism of action of 5-[(4-Bromophenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to its biological effects.
Pathways Involved: It may inhibit specific enzymes involved in cell proliferation, induce apoptosis in cancer cells, and modulate inflammatory pathways.
Comparison with Similar Compounds
Key Features :
- Bromophenyl Group : Enhances lipophilicity and electronic effects, improving binding to hydrophobic biological targets.
- Phenylamino Group: Facilitates hydrogen bonding and π-π stacking interactions, crucial for molecular recognition.
- Thioxo Group : Increases electrophilicity, enabling nucleophilic substitution reactions.
Thiazolidinone derivatives exhibit diverse biological activities depending on substituents. Below is a detailed comparison:
Substituent Variations at the 5-Position (Benzylidene Group)
Structural Impact :
- Electron-Withdrawing Groups (e.g., Br, Cl, NO₂): Enhance electrophilicity, improving interaction with nucleophilic biological targets .
- Electron-Donating Groups (e.g., OCH₃): Reduce reactivity but improve solubility and pharmacokinetics .
Variations at the 3-Position (Amino Group)
Functional Impact :
- Phenylamino Group: Enables hydrogen bonding with enzymes like tyrosine kinases .
- Bulky Substituents (e.g., 3-Bromophenyl): Improve target selectivity but may reduce bioavailability .
Trends :
- Bromine and chlorine substituents improve potency but increase toxicity .
- Methyl groups reduce activity but enhance safety profiles .
Biological Activity
5-[(4-Bromophenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, a class of heterocyclic compounds known for their diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The unique structural features of this compound, such as the bromophenyl and phenylamino groups, enhance its biological profile.
Chemical Structure and Synthesis
The molecular formula of this compound is C15H13BrN2OS. The synthesis typically involves a condensation reaction between 4-bromobenzaldehyde and a suitable thiazolidine derivative. This process can be optimized through various methods, including ultrasound-assisted synthesis to improve yield and reaction time .
Antimicrobial Activity
Thiazolidinones have been extensively studied for their antimicrobial properties. The compound in focus has shown significant activity against various bacterial strains. For instance, studies indicate that thiazolidinone derivatives can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.5 to 32 µg/mL, demonstrating their potential as antimicrobial agents .
Anticancer Activity
Research indicates that thiazolidinone derivatives possess notable anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Thiazolidinones are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vivo studies have shown that these compounds can reduce inflammation in animal models, suggesting their utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their structural features. Substituents on the phenyl rings can enhance or diminish activity. For example, the presence of electron-withdrawing groups like bromine on the aromatic ring has been correlated with increased antimicrobial and anticancer activities. Conversely, electron-donating groups may reduce efficacy .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
| Biological Activity | Tested Strains/Cells | MIC/IC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | 0.5 - 32 µg/mL | Inhibition of cell wall synthesis |
| Anticancer | Breast cancer cell lines | IC50 = 10 - 30 µM | Induction of apoptosis |
| Anti-inflammatory | Animal models | Not quantified | Inhibition of COX and cytokine production |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiazolidinone derivatives, including the compound . It was found to exhibit significant inhibition against multiple bacterial strains, supporting its potential as a lead compound for developing new antibiotics .
- Cytotoxicity Against Cancer Cells : Research conducted on human cancer cell lines showed that this thiazolidinone derivative could effectively induce apoptosis in cancer cells through mitochondrial pathways, highlighting its therapeutic potential in oncology .
Q & A
Q. What are the standard synthetic routes for preparing 5-[(4-bromophenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one?
The compound can be synthesized via a cyclocondensation reaction. A general method involves refluxing thiosemicarbazide derivatives with chloroacetic acid, sodium acetate, and an aromatic aldehyde (e.g., 4-bromobenzaldehyde) in a solvent mixture (e.g., DMF and acetic acid). After refluxing for 2–4 hours, the product is isolated via filtration and purified by recrystallization (DMF/ethanol or DMF/acetic acid) . Optimization of stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to aldehyde) and reaction time is critical to achieving yields >70%.
Q. How is the structural identity of this compound confirmed?
Characterization typically involves:
- X-ray crystallography to resolve the Z/E configuration of the exocyclic double bond and confirm the thiazolidinone ring conformation .
- Spectroscopic methods :
- FT-IR for detecting C=S (thioxo, ~1250 cm⁻¹) and C=O (ketone, ~1700 cm⁻¹) stretches.
- NMR (¹H/¹³C) to identify aromatic protons (δ 7.2–7.8 ppm) and the methylene bridge (δ 5.5–6.0 ppm) .
Q. What are the key structural features influencing reactivity?
- The thiazolidin-4-one core enables tautomerism (thione-thiol equilibrium), affecting nucleophilic substitution at the C2 position.
- The 4-bromophenyl group enhances electrophilicity at the methylene bridge, facilitating Michael addition or cycloaddition reactions.
- The phenylamino substituent at N3 can participate in hydrogen bonding, influencing crystal packing and solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability while minimizing side products?
- Continuous flow chemistry (e.g., microreactors) improves heat/mass transfer and reduces reaction time compared to batch methods. For example, flow systems can achieve >90% conversion in 30 minutes for similar thiazolidinone syntheses .
- Design of Experiments (DoE) can identify critical parameters (temperature, solvent ratio, catalyst loading). A central composite design (CCD) is recommended for modeling nonlinear relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
